molecular formula C9H9N3O3S B1582985 Benzenesulfonamide, 4-amino-N-5-isoxazolyl- CAS No. 7758-79-4

Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

Cat. No. B1582985
CAS RN: 7758-79-4
M. Wt: 239.25 g/mol
InChI Key: CVLLLVDWOLWLPK-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-amino-N-5-isoxazolyl-” is also known as Sulfamethoxazole . It is a bacteriostatic antibiotic, belonging to the class of sulfonamides . It has an empirical formula of C10H11N3O3S and a molecular weight of 253.28 .


Molecular Structure Analysis

The molecular formula of “Benzenesulfonamide, 4-amino-N-5-isoxazolyl-” is C10H11N3O3S . It has a monoisotopic mass of 276.041321 Da .

Scientific Research Applications

Photochemical Decomposition

Sulfamethoxazole, a compound related to 4-amino-N-5-isoxazolyl-benzenesulfonamide, demonstrates significant photolability in acidic aqueous solutions, leading to various photoproducts. The major photoproduct, resulting from the photoisomerization of the isoxazole ring, exhibits potential in further photochemical studies due to its distinct imido tautomeric form and other derivative products like sulfanilic acid and aniline (Wei Zhou & D. Moore, 1994).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been explored for their inhibitory effects on carbonic anhydrase (CA) isoforms, with potential implications for therapeutic applications targeting conditions such as glaucoma and neuropathic pain. Specifically, certain isoxazole-containing sulfonamides have shown excellent inhibitory activity against human CA II and CA VII isoforms, suggesting their utility in developing treatments for these conditions (C. Altug et al., 2017).

Structural and Molecular Analysis

Studies on compounds like 4-amino-N-5-methylisoxazolyl-benzenesulfonamide have provided insights into hydrogen-bonding patterns and molecular geometry, contributing to a better understanding of their chemical behavior and potential applications in designing more effective sulfonamide-based compounds (A. Subashini et al., 2007).

Antagonistic Properties and Drug Development

Research has identified certain benzenesulfonamide derivatives as potent antagonists for specific receptors, which is pivotal for the development of new drugs targeting cardiovascular diseases and other conditions. The structural optimization of these compounds has led to enhanced activity and specificity, highlighting the importance of sulfonamide derivatives in medicinal chemistry (P. Stein et al., 1995).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor potentials of ureido-substituted benzenesulfonamides have been explored, showing promising results against specific cancer cell lines and microbial strains. These findings underscore the potential of 4-amino-N-5-isoxazolyl-benzenesulfonamide derivatives in developing novel antimicrobial and anticancer therapies (F. Pacchiano et al., 2011).

properties

IUPAC Name

4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLLLVDWOLWLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074677
Record name Benzenesulfonamide, 4-amino-N-5-isoxazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

CAS RN

7758-79-4
Record name 4-Amino-N-5-isoxazolylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7758-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Isoxazol-5-yl)sulphanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-5-isoxazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(isoxazol-5-yl)sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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